5-Amino-3,6-dimethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,6-dimethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, followed by amination and subsequent functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
5-Amino-3,6-dimethyloctanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3,6-dimethyloctanoic acid include other amino acids such as 2-amino-3-hydroxybutanoic acid (threonine) and 6-aminohexanoic acid (aminocaproic acid). These compounds share structural similarities but differ in their specific functional groups and carbon chain lengths .
Uniqueness
What sets this compound apart is its unique combination of amino and carboxylic acid groups attached to a dimethyl-substituted carbon chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-amino-3,6-dimethyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-4-8(3)9(11)5-7(2)6-10(12)13/h7-9H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
WIOJJRRCTRYDJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.